

A Comparative Analysis of Dihydratetabenazine Stereoisomers and their Binding Affinity to VMAT2

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Compound of Interest

Compound Name: *Tetabenazine Metabolite*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of dihydratetabenazine (DHTBZ) stereoisomers to the Vesicular Monoamine Transporter 2 (VMAT2). The information is supported by experimental data to delineate the structure-activity relationship critical for the development of VMAT2 inhibitors.

The binding of dihydratetabenazine to VMAT2 is highly stereospecific. The affinity is largely dictated by the configuration at the 3 and 11b positions of the molecule. Experimental data consistently demonstrates that isomers possessing the (3R,11bR)-configuration exhibit significantly higher affinity for VMAT2 compared to their counterparts. This guide summarizes the quantitative binding data and the experimental methods used for their determination.

Comparative Binding Affinities (K_i)

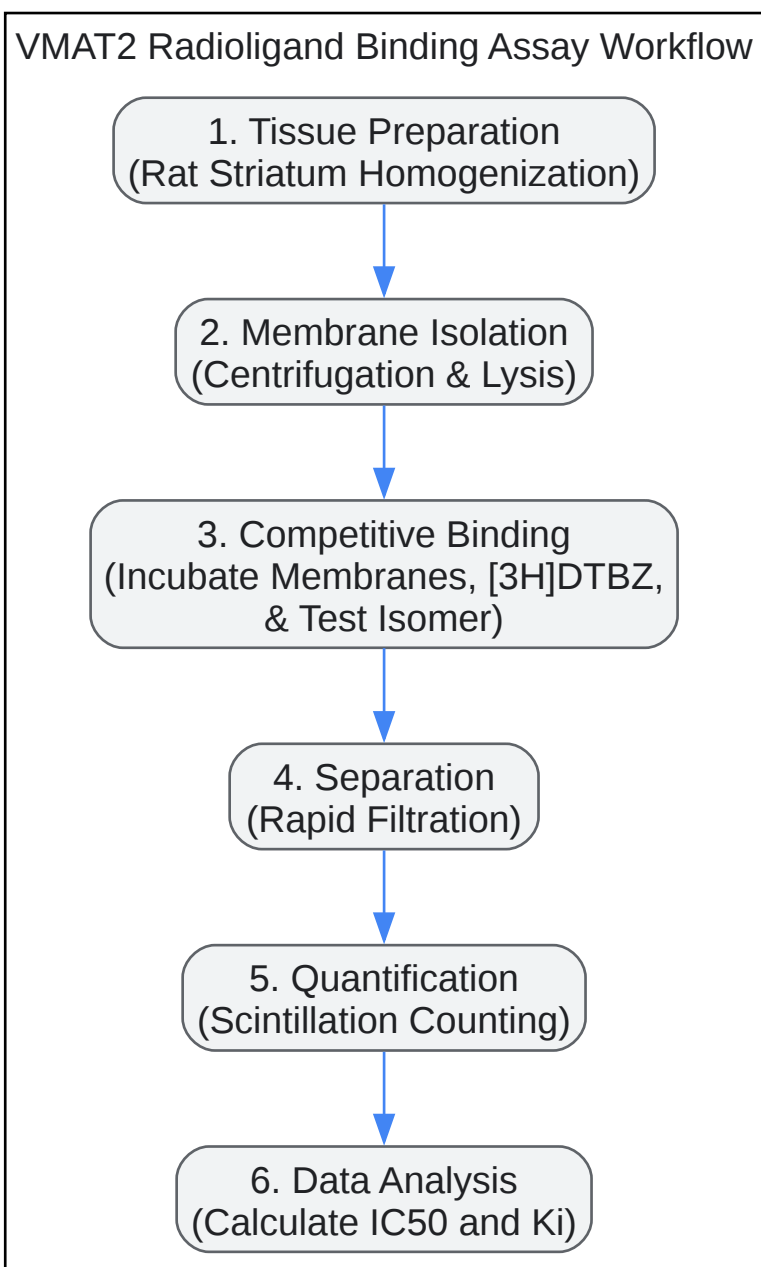
The inhibitory potencies of the eight stereoisomers of dihydratetabenazine and the enantiomers of its parent compound, tetabenazine (TBZ), were determined by their ability to displace a radioligand from VMAT2 in rat striatum homogenates. The dissociation constant (K_i) values clearly illustrate a profound difference in binding affinity based on stereochemistry, with some isomers being thousands of times more potent than others.^{[1][2]}

| Compound | Stereoisomer Name | Configuration | VMAT2 Binding Affinity (K _i , nM) |
|----------------------|-------------------|---------------|--|
| (+)-TBZ | (+)-Tetrabenazine | (3R,11bR) | 4.47 |
| (-)-TBZ | (-)-Tetrabenazine | (3S,11bS) | 36,400 |
| (+)- α -DHTBZ | (+)-2 | (2R,3R,11bR) | 3.96 |
| (+)- β -DHTBZ | (+)-3 | (2S,3R,11bR) | 13.4 |
| (+)-4 | (2R,3S,11bR) | 71.1 | |
| (+)-5 | (2S,3S,11bR) | 593 | |
| (-)- α -DHTBZ | (-)-2 | (2S,3S,11bS) | 23,700 |
| (-)- β -DHTBZ | (-)-3 | (2R,3S,11bS) | 7,140 |
| (-)-4 | (2S,3R,11bS) | 4,630 | |
| (-)-5 | (2R,3R,11bS) | >100,000 | |

Data sourced from Yao et al., 2011, European Journal of Medicinal Chemistry.^{[1][2]} Note that minor variations in K_i values exist across different studies; for instance, another study reported a K_i of 0.97 nM for (+)- α -dihydrotetrabenazine.^[3]

Key Structure-Activity Relationship

The experimental data reveals a critical structure-activity relationship: the (3R,11bR)-configuration is paramount for high-affinity binding to VMAT2.^{[1][2]} Isomers containing this specific arrangement, such as (+)- α -DHTBZ and (+)- β -DHTBZ, demonstrate potent inhibition with K_i values in the low nanomolar range. In contrast, isomers lacking this configuration show dramatically reduced affinity.



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References

- 1. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
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